molecular formula C9H9NO3 B027124 Methyl 3-carbamoylbenzoate CAS No. 106748-24-7

Methyl 3-carbamoylbenzoate

Cat. No. B027124
M. Wt: 179.17 g/mol
InChI Key: MNDFXDXRMYURMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of carbazole derivatives and related compounds often involves palladium-catalyzed cross-coupling reactions, reductive cyclizations, and carbene-catalyzed reactions. For instance, methylated thieno[2,3-a] and [3,2-b]carbazoles are synthesized via palladium-catalyzed cross-coupling and intramolecular reductive cyclization sequences (Ferreira, Queiroz, & Kirsch, 2001). Additionally, carbene-catalyzed oxidative formal [4 + 2] annulations of enals with 2-methyl-3-oxoacetate indoles provide a direct and rapid construction of carbazoles (Liu et al., 2018).

Molecular Structure Analysis

The molecular structure of carbazole derivatives and related compounds can be elucidated through X-ray diffraction studies, which establish coordination geometries and bonding characteristics. For example, luminescent silver(I), gold(I), and gold(III)–N-heterocyclic carbene complexes of carbazole-functionalized species reveal linear and square planar geometries for Ag(I)–NHC and Au(III)–NHC complexes, respectively (Dinda et al., 2013).

Chemical Reactions and Properties

The chemical reactivity of carbazole derivatives involves a range of reactions, including oxidative couplings, C-H functionalizations, and cycloadditions. Oxidative coupling of anilines with naphthoquinone followed by palladium-catalyzed oxidative C-H functionalization and a one-pot reductive methylation reaction has been used to prepare highly blue, fluorescent N-methyl-6,11-dimethoxybenzo[2,3-b]carbazole derivatives (Lisboa, Lucas, & Garden, 2016).

Physical Properties Analysis

The physical properties, including luminescence and crystalline structure, of carbazole derivatives can be significant for their application in materials science. Luminescent properties at room temperature have been reported for proligands and complexes derived from carbazole-functionalized species (Dinda et al., 2013).

Chemical Properties Analysis

The chemical properties of carbazole derivatives include their ability to undergo various chemical reactions, offering potential for synthetic and medicinal chemistry applications. The synthesis of N-methyl carbamoylimidazole, for example, provides a crystalline, water-stable compound that acts as a methyl isocyanate substitute, enabling the synthesis of ureas, carbamates, and thiocarbamates in good to excellent yields (Duspara et al., 2012).

Scientific Research Applications

  • Benzimidazole Fungicides

    • Application : Benzimidazole fungicides, which include compounds like carbendazim and thiabendazole, are highly effective, low-toxicity, systemic broad-spectrum fungicides. They exhibit biological activities including anticancer, antibacterial, and antiparasitic effects .
    • Methods of Application : These fungicides are widely used in agriculture to prevent and control various plant diseases caused by fungi .
    • Results or Outcomes : The main products of benzimidazole fungicides have shown particularly outstanding antibacterial properties .
  • Methyl Benzoate

    • Application : Methyl benzoate is a relatively new botanical insecticide that occurs naturally as a metabolite in plants. Its odor is an attractant to some insects .
    • Methods of Application : It has been shown to be an effective pesticide against a range of different agricultural, stored product, and urban insect pests .
    • Results or Outcomes : Methyl benzoate has several important modes of action, including as a contact toxicant, a fumigant, an ovicidal toxin, an oviposition deterrent, a repellent, and an attractant .
  • Carboxymethyl Cellulose (CMC)

    • Application : CMC is a bio-sourced polymer utilized in several applications as a conducting electrolyte, binder in electrodes, detector, sensor and active material in fuel cells, actuators and triboelectric nanogenerators (TENG) .
    • Methods of Application : The specific methods of application would depend on the particular use case, whether it’s as a conducting electrolyte, binder in electrodes, detector, sensor, etc .
    • Results or Outcomes : The properties of CMC have made it possible to utilize this bio-sourced polymer in several applications .
  • Methyl 3-carbamoylbenzoate is a chemical compound with the formula C9H9NO3 . It’s available for research purposes and can be used in various scientific experiments .
  • It has a molecular weight of 179.17 .
  • It’s considered to have high GI absorption and is not a P-gp substrate .
  • It’s not an inhibitor of CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 .
  • It has a log Kp (skin permeation) of -6.56 cm/s .
  • Its lipophilicity log Po/w (iLOGP) is 1.52 .
  • It’s considered to be very soluble, with a solubility of 2.6 mg/ml or 0.0145 mol/l .
  • Methyl 3-carbamoylbenzoate is a chemical compound with the formula C9H9NO3 . It’s available for research purposes and can be used in various scientific experiments .
  • It has a molecular weight of 179.17 .
  • It’s considered to have high GI absorption and is not a P-gp substrate .
  • It’s not an inhibitor of CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 .
  • It has a log Kp (skin permeation) of -6.56 cm/s .
  • Its lipophilicity log Po/w (iLOGP) is 1.52 .
  • It’s considered to be very soluble, with a solubility of 2.6 mg/ml or 0.0145 mol/l .

Safety And Hazards

Methyl 3-carbamoylbenzoate is classified as a warning signal word . It has hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces .

properties

IUPAC Name

methyl 3-carbamoylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c1-13-9(12)7-4-2-3-6(5-7)8(10)11/h2-5H,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNDFXDXRMYURMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30147750
Record name Benzoic acid, 3-(aminocarbonyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30147750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-carbamoylbenzoate

CAS RN

106748-24-7
Record name Benzoic acid, 3-(aminocarbonyl)-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106748247
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 3-(aminocarbonyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30147750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 106748-24-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-carbamoylbenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-carbamoylbenzoate
Reactant of Route 3
Reactant of Route 3
Methyl 3-carbamoylbenzoate
Reactant of Route 4
Reactant of Route 4
Methyl 3-carbamoylbenzoate
Reactant of Route 5
Reactant of Route 5
Methyl 3-carbamoylbenzoate
Reactant of Route 6
Methyl 3-carbamoylbenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.